3-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and a naphthalenylmethylidene moiety connected through a propanehydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-bromophenol: This is achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 3-bromophenoxypropanehydrazide: 3-bromophenol is reacted with 3-chloropropanehydrazide in the presence of a base to form 3-(3-bromophenoxy)propanehydrazide.
Condensation with naphthalen-2-carbaldehyde: The final step involves the condensation of 3-(3-bromophenoxy)propanehydrazide with naphthalen-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide: Similar structure but with a different position of the bromine atom.
3-(3-chlorophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide: Chlorine atom instead of bromine.
3-(3-bromophenoxy)-N’-[(E)-benzylidene]propanehydrazide: Benzylidene group instead of naphthalen-2-ylmethylidene.
Uniqueness
The uniqueness of 3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both bromophenoxy and naphthalen-2-ylmethylidene groups allows for diverse interactions and applications in various fields.
Properties
Molecular Formula |
C20H17BrN2O2 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-(3-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C20H17BrN2O2/c21-18-6-3-7-19(13-18)25-11-10-20(24)23-22-14-15-8-9-16-4-1-2-5-17(16)12-15/h1-9,12-14H,10-11H2,(H,23,24)/b22-14+ |
InChI Key |
CZHOPPYDOOTWMB-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CCOC3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CCOC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.